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Introduction
Natamycin, also known as pimaricin and designated as E235, is a natural antifungal agent

produced through the fermentation of the bacterium Streptomyces natalensis.[1][2] It is a

polyene macrolide antibiotic with potent activity against a wide spectrum of yeasts and molds,

making it a highly effective preservative in the food and beverage industry.[1][3] Unlike other

preservatives, Natamycin has no activity against bacteria or viruses, which allows it to be used

in products that undergo bacterial fermentation without affecting the desired cultures.[3][4] Its

efficacy at low concentrations, stability over a range of conditions, and neutral impact on

sensory properties make it an ideal choice for extending the shelf-life of various beverages by

preventing spoilage from fungal contamination.[5][6]

These application notes provide researchers, scientists, and drug development professionals

with a comprehensive overview of Natamycin's mechanism of action, effective dosage in

various beverages, and detailed protocols for evaluating its efficacy.

Mechanism of Action
The primary mode of action for Natamycin is its specific and high-affinity binding to ergosterol,

the main sterol component of fungal cell membranes.[7][8] This binding is crucial for its

antifungal activity. Unlike other polyene antibiotics such as nystatin or amphotericin B,

Natamycin does not permeabilize the yeast plasma membrane or cause leakage of cellular
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contents.[8] Instead, the formation of the Natamycin-ergosterol complex is believed to inhibit

fungal growth directly.[8] Studies have also suggested that Natamycin can inhibit the synthesis

of ergosterol, further disrupting the integrity and function of the cell membrane.[9] This targeted

mechanism ensures high specificity for fungi with minimal impact on other organisms.
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Caption: Mechanism of Natamycin action on yeast cells.

Application Notes
Efficacy and Recommended Dosages
Natamycin is effective against nearly all yeasts and molds that cause spoilage in beverages.[3]

Its efficacy is concentration-dependent, and the required dosage can vary based on the

beverage matrix, initial microbial load, pH, and storage conditions.

Table 1: Recommended Natamycin (E235) Dosages for Yeast Control in Beverages
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Beverage Type
Target
Microorganism
s

Recommended
Dosage (mg/L
or ppm)

Efficacy &
Notes

References

Wine (Dry)

Spoilage Yeasts

(Saccharomyces,

Zygosaccharomy

ces, Candida)

5 - 20

5 mg/L

prevented growth

of S. bayanus.

Can be used to

reduce reliance

on SO₂ and

sorbate.

[5][10]

Wine (Sweet) Spoilage Yeasts 30

Higher sugar

content may

require slightly

higher dosage to

prevent re-

fermentation.

[5]

Fruit Juices
General Yeasts &

Molds
10 - 20

Prevents

spoilage and

extends shelf life.

[2][11]

Apple Juice
Fermentative

Yeasts
30

Can prevent

fermentation for

up to 6 weeks at

4°C without

altering flavor.

[5]

Orange Juice Yeasts 10 - 20

10 mg/L prevents

yeast growth at

10°C.

[5]

Grape Juice Yeasts 20

Effective at

preventing yeast-

driven spoilage.

[5]

Factors Influencing Efficacy
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pH: Natamycin is stable over a wide pH range (typically 4-10), but its stability decreases

under highly acidic (pH < 4) or alkaline (pH > 10) conditions.[1] The acidic nature of many

fruit juices can promote its degradation over time, especially during storage if not

refrigerated.[1]

Temperature: High processing temperatures, such as those used in pasteurization, can

degrade Natamycin.[1] Its degradation in wine is faster at ambient temperatures (25°C)

compared to chilled temperatures (8°C).[10] At 25°C, the half-life in a commercial red wine

was less than two weeks.[10]

Solubility: Natamycin has very low solubility in water (approx. 40 µg/mL), which makes it

highly suitable for surface applications on foods like cheese.[11][12] In beverages, it forms a

suspension. It is recommended to dilute Natamycin in a small amount of the beverage before

adding it to the main batch to ensure even distribution.[5]

Beverage Matrix: Components within the beverage, such as citric acid, may impact efficacy.

One study noted that progressive concentrations of citric acid decreased the effect of

Natamycin.[13]

Sensory Impact and Regulatory Status
Natamycin is widely preferred because it is tasteless, odorless, and colorless at typical usage

levels, having no negative impact on the sensory qualities of the beverage.[5][14] It is approved

as a food preservative in over 60 countries and is recognized as a safe ingredient by the FDA

and the European Union (E235).[3][13] However, regulations regarding its use and maximum

permitted levels can vary by country and specific application, so local guidelines should always

be consulted.[11]

Experimental Protocols
To evaluate the effectiveness of Natamycin in a specific beverage, a preservative efficacy test,

commonly known as a challenge study, is the most definitive method.

Protocol 1: Preservative Efficacy Challenge Test in a
Beverage Matrix
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This protocol is designed to determine the ability of Natamycin to inhibit or kill yeast in a liquid

beverage system over a defined period.

4.1.1 Materials and Reagents

Test Beverage (sterilized by filtration or autoclaving if possible, without degrading the matrix)

Natamycin (E235) stock solution or powder

Yeast strain of interest (e.g., Saccharomyces cerevisiae, Zygosaccharomyces bailii)

Yeast growth medium (e.g., Sabouraud Dextrose Broth/Agar or Potato Dextrose Agar)

Sterile saline solution (0.9% NaCl) or Butterfield's phosphate buffer

Sterile test containers (e.g., flasks, bottles)

Incubator set to appropriate temperature (e.g., 20-25°C)

Micropipettes, spreaders, Petri dishes, and other standard microbiology lab equipment

4.1.2 Experimental Workflow Diagram
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1. Prepare Yeast Inoculum
(e.g., ~1x10^8 CFU/mL)

3. Inoculate Samples
(Target: 1x10^5 - 1x10^6 CFU/mL)

2. Prepare Beverage Samples
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(20-25°C)
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 Immediately After

5b. Sample at Intervals
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8. Calculate Log Reduction
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Caption: Workflow for a beverage preservative challenge test.

4.1.3 Detailed Methodology
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Preparation of Yeast Inoculum:

Culture the selected yeast strain in an appropriate broth medium until a stationary phase is

reached (typically 24-48 hours).

Harvest the cells by centrifugation, wash with sterile saline, and resuspend in saline.

Adjust the cell suspension to a concentration of approximately 1 x 10⁸ CFU/mL using a

spectrophotometer or hemocytometer and confirm by plate count.[15]

Preparation of Test Samples:

Dispense equal volumes of the sterile test beverage into sterile containers.

Prepare a stock solution of Natamycin. Add the appropriate amount of the stock solution to

each container to achieve the desired final concentrations (e.g., 0, 5, 10, 20 ppm). The "0

ppm" sample serves as the positive control.

Ensure the volume of added Natamycin solution is minimal (e.g., less than 1%) to avoid

significantly diluting the beverage.[15]

Inoculation:

Inoculate each test and control container with the prepared yeast suspension. The goal is

to achieve a final concentration between 1 x 10⁵ and 1 x 10⁶ CFU/mL.[15]

Mix thoroughly to ensure uniform distribution of the yeast and Natamycin.

Incubation and Sampling:

Store the inoculated containers at a controlled temperature, typically 20-25°C, away from

direct light.[15]

Immediately after inoculation (Time 0), and at subsequent time points (e.g., 7, 14, and 28

days), remove an aliquot from each container for analysis.[15][16]

Enumeration of Viable Yeast:
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Perform serial dilutions of the collected aliquots in a suitable neutralizer or sterile saline.

Plate the dilutions onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

Incubate the plates at 20-25°C for 3-5 days, or until colonies are clearly visible.

Count the colonies on plates with a statistically significant number of colonies (e.g., 30-300

CFU) and calculate the CFU/mL for each sample at each time point.

Data Analysis:

Compare the CFU/mL of the Natamycin-treated samples to the control at each time point.

Calculate the log reduction in viable organisms for each Natamycin concentration relative

to the initial inoculum level.

Efficacy is determined by the extent of log reduction, with specific criteria often defined by

regulatory standards (e.g., USP <51>).

Protocol 2: Determination of Minimum Inhibitory
Concentration (MIC)
This protocol uses a broth microdilution method to determine the lowest concentration of

Natamycin that visibly inhibits yeast growth.

Prepare a 96-well microtiter plate.

Add 50 µL of sterile broth medium to all wells.

Add 50 µL of a Natamycin stock solution (e.g., 128 µg/mL) to the first column of wells.

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second,

and so on, creating a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL). Discard

the final 50 µL from the last column.

Prepare a yeast inoculum standardized to approximately 1 x 10⁶ CFU/mL in the test broth.
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Add 50 µL of the standardized inoculum to all wells, resulting in a final inoculum of ~5 x 10⁵

CFU/mL and halving the Natamycin concentrations in each well.

Include a positive control (broth + inoculum, no Natamycin) and a negative control (broth

only).

Incubate the plate at 25-30°C for 24-48 hours.

Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of

Natamycin in which there is no visible turbidity (growth).[17][18]

Table 2: Reported Minimum Inhibitory Concentrations (MIC) for Natamycin

Target Organism MIC Range (µg/mL) References

General Molds 0.5 - 6.0 [3]

General Yeasts 1.0 - 5.0 [3]

Most spoilage yeast strains < 15.0 [1]

Aspergillus parasiticus > 7.5 [7]

Disclaimer: These notes and protocols are intended for guidance in a research and

development setting. All procedures should be adapted and validated for specific beverage

matrices and target organisms. Users must comply with all local and international regulations

regarding the use of food additives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Natamycin (E235) - Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.cnadditives.com/showroom/natural-preservative-for-fruit-juice-50-natamycin.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8595390/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8595390/
https://www.researchgate.net/publication/270915542_Natamycin_efficiency_for_controlling_yeast_growth_in_models_systems_and_on_cheese_surfaces
http://www.yokobio.com/natamycin/1.html
http://www.yokobio.com/natamycin/1.html
https://www.researchgate.net/figure/Degradation-of-natamycin-in-a-red-wine-matrix-at-different-temperatures_fig3_286484711
https://pmc.ncbi.nlm.nih.gov/articles/PMC8469148/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8469148/
https://pubmed.ncbi.nlm.nih.gov/18165687/
https://pubmed.ncbi.nlm.nih.gov/18165687/
https://www.mdpi.com/1420-3049/28/9/3707
https://www.researchgate.net/publication/291989571_Natamycin_control_of_yeast_spoilage_of_wine
https://biozymes.dk/onewebmedia/3.%20Booklet/Biozymes%20Booklet%2022.10.23.pdf
https://www.researchgate.net/publication/301346843_Applications_of_the_natural_food_preservative_natamycin
https://www.researchgate.net/publication/279426275_Natamycin_An_effective_fungicide_for_food_and_beverages
https://www.sxzorui.net/blog/how-does-natamycin-affect-the-sensory-properties-of-food-1123861.html
https://www.nelsonlabs.com/testing/antimicrobial-preservative-effectiveness/
https://www.qlaboratories.com/determining-antimicrobial-effectiveness/
https://www.eurofinsus.com/food-testing/resources/exploring-microbiological-control-testing-methods-for-preservative-and-antimicrobial-effectiveness/
https://www.eurofinsus.com/food-testing/resources/exploring-microbiological-control-testing-methods-for-preservative-and-antimicrobial-effectiveness/
https://www.researchgate.net/publication/26589744_Developing_a_Test_Method_for_Determining_the_Effectiveness_of_Antimicrobial_Preservatives
https://www.benchchem.com/product/b1663354#using-natamycin-e235-to-control-yeast-in-beverages
https://www.benchchem.com/product/b1663354#using-natamycin-e235-to-control-yeast-in-beverages
https://www.benchchem.com/product/b1663354#using-natamycin-e235-to-control-yeast-in-beverages
https://www.benchchem.com/product/b1663354#using-natamycin-e235-to-control-yeast-in-beverages
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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